molecular formula C21H19N3O4S B2667172 N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 894000-43-2

N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2667172
M. Wt: 409.46
InChI Key: CCBZNQUPHCUQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has been developed for scientific research purposes. It is commonly referred to as BDP 9066 and has been studied extensively for its potential applications in various fields of research.

Scientific Research Applications

Antitumor and Antimicrobial Agents

  • Antitumor Properties : Compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide have been explored for their antitumor properties. For example, derivatives of 2,4-diarylpyrrolidine-3-carboxylic acids, which include benzodioxole moieties similar to those in the compound , have shown promising results as endothelin receptor antagonists with potential antitumor applications (Winn et al., 1996).
  • Antimicrobial Effects : The antimicrobial activity of compounds containing benzodioxol moieties has been studied. For instance, derivatives of 1,3-benzodioxol have demonstrated effectiveness against various microbial strains, indicating potential as antimicrobial agents (Attia et al., 2014).

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds similar to N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide have been synthesized as potential inhibitors of DHFR, an enzyme critical in the synthesis of nucleotides. This enzyme inhibition is a target for antitumor treatments, as seen in research involving classical and nonclassical antifolates (Gangjee et al., 2007).
  • Kidney-Type Glutaminase Inhibition : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide and its analogs, which share structural similarities with the compound , have been evaluated as inhibitors of kidney-type glutaminase. This enzyme is involved in cancer cell metabolism, and its inhibition can have therapeutic implications (Shukla et al., 2012).

Drug Development

  • Computational and Pharmacological Evaluation : Heterocyclic derivatives, including those similar to N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, have been computationally and pharmacologically evaluated for various applications. These include toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, showcasing the compound's potential in diverse therapeutic areas (Faheem, 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-2-26-16-6-3-14(4-7-16)17-8-10-21(24-23-17)29-12-20(25)22-15-5-9-18-19(11-15)28-13-27-18/h3-11H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBZNQUPHCUQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide

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